molecular formula C20H23N3OS B3012536 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 894875-08-2

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B3012536
CAS No.: 894875-08-2
M. Wt: 353.48
InChI Key: DDOSBMRZHAYNOA-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-aminobenzamide with substituted aldehydes in the presence of a catalyst. One efficient approach uses a magnetic EDTA-coated copper-based nanocomposite as a catalyst . The reaction is carried out under mild conditions, and the catalyst can be reused multiple times without significant loss of efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as the employment of recyclable catalysts and environmentally benign solvents, is often emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which are of significant interest due to their biological activities .

Scientific Research Applications

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . The compound may act by binding to specific proteins, thereby modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-4-14-9-5-7-11-16(14)21-18(24)13-25-19-15-10-6-8-12-17(15)22-20(2,3)23-19/h5-12,22H,4,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOSBMRZHAYNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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